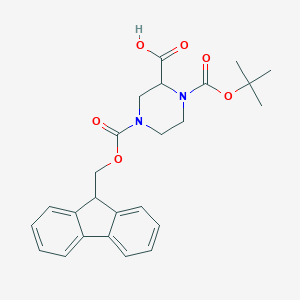

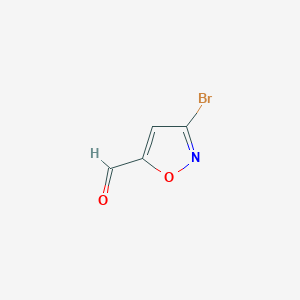

(R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester” is a type of benzyl ester . Benzyl esters are organic compounds that are commonly used as protective groups in organic synthesis . They are formed from carboxylic acids and benzyl alcohol .

Synthesis Analysis

Benzyl esters can be synthesized through various methods. One common method is the esterification of carboxylic acids with benzyl alcohol in the presence of a strong-acid catalyst . Another method involves the direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation . An esterification of primary benzylic C-H bonds with carboxylic acids using di-tert-butyl peroxide as an oxidant is also possible .Molecular Structure Analysis

The molecular structure of benzyl carbamate, a similar compound, is available in the NIST Chemistry WebBook . The molecular weight of benzyl carbamate is 151.1626 .Chemical Reactions Analysis

Esters, including benzyl esters, undergo various reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . One common reaction is hydrolysis, which is catalyzed by either an acid or a base . In acidic hydrolysis, water splits the ester bond, and the products are a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

Esters are neutral compounds and are intermediate in boiling points between nonpolar alkanes and alcohols . They can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Applications De Recherche Scientifique

Chemical Synthesis and Mechanistic Insights

- Decarbamoylation of Acetylcholinesterase Inhibitors : Carbamates, including structures similar to the mentioned ester, are effective acetylcholinesterase (AChE) inhibitors. Studies have shown that the rate of decarbamoylation, a process critical for the inhibition effectiveness, is influenced by the size of the alkyl substituents on the carbamoyl group. This understanding is vital for designing effective AChE inhibitors with potential therapeutic applications (Rosenberry & Cheung, 2019).

Environmental Fate and Toxicology

- Behavior of Parabens in Aquatic Environments : Compounds related to the mentioned ester, such as parabens, are widely used as preservatives. Their ubiquity in the environment, including water bodies, raises concerns about their fate and potential endocrine-disrupting effects. Research into their environmental behavior helps in understanding the ecological impact and guiding regulations (Haman et al., 2015).

Biological Activity and Applications

- Antioxidant and Microbial Activities of Carboxylic Acids : Natural carboxylic acids, structurally related to the specified ester, show promising antioxidant and antimicrobial activities. These properties are influenced by the structural configuration of the compounds, which can lead to applications in food preservation and pharmaceuticals (Godlewska-Żyłkiewicz et al., 2020).

Food Science and Safety

- Ethyl Carbamate in Foods and Beverages : The understanding of the formation and presence of ethyl carbamate, an ester related to carbamic acid benzyl esters, in fermented foods and alcoholic beverages is critical. This research area focuses on the health risks associated with ethyl carbamate, guiding food safety and regulatory standards (Weber & Sharypov, 2009).

Polymer Science

- Xylan Derivatives for Drug Delivery : Research on the modification of xylan, a natural polymer, into ethers and esters demonstrates the potential for creating biopolymer derivatives with specific properties. These derivatives, including esters similar to the compound , can be used in drug delivery applications, showcasing the versatility of carbamate esters in material science (Petzold-Welcke et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

benzyl N-[(5R)-6-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O5/c1-19(2,3)26-18(24)21-16(13-22)11-7-8-12-20-17(23)25-14-15-9-5-4-6-10-15/h4-6,9-10,16,22H,7-8,11-14H2,1-3H3,(H,20,23)(H,21,24)/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAPMZGXJGUYNO-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650657 |

Source

|

| Record name | Benzyl tert-butyl [(5R)-6-hydroxyhexane-1,5-diyl]biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester | |

CAS RN |

252940-35-5 |

Source

|

| Record name | Benzyl tert-butyl [(5R)-6-hydroxyhexane-1,5-diyl]biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.